1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
Description
1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a piperazine-derived compound characterized by a pyridazinyl core substituted with a 2-methoxyphenyl group at position 6 and a butan-1-one chain at position 1 of the piperazine ring. This structure combines aromatic, heterocyclic, and aliphatic features, making it a candidate for diverse pharmacological applications, particularly in central nervous system (CNS) targeting, as suggested by structural analogs in the arylpiperazine class .
Properties
IUPAC Name |
1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-6-19(24)23-13-11-22(12-14-23)18-10-9-16(20-21-18)15-7-4-5-8-17(15)25-2/h4-5,7-10H,3,6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJOOZKBVSBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions.
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity. This results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced. The compound with the best AChE activity was found to show competitive inhibition.
Biochemical Analysis
Biochemical Properties
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting these enzymes, the compound increases acetylcholine levels, which can be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. The interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic transmission by increasing acetylcholine levels. This can lead to improved cognitive functions and memory. Additionally, the compound influences cell signaling pathways, particularly those involving cholinergic receptors. It also affects gene expression by modulating the activity of transcription factors involved in cholinergic signaling. Furthermore, it impacts cellular metabolism by altering the levels of key metabolites involved in neurotransmission.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, leading to competitive inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in increased levels of the neurotransmitter. Additionally, molecular docking studies have shown that the methoxyphenyl group of the compound interacts with the hinge region of the acetylcholinesterase crystal structure, contributing to its inhibitory activity. The compound also affects gene expression by modulating the activity of transcription factors involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. In in vitro studies, the compound has shown sustained inhibitory activity on acetylcholinesterase and butyrylcholinesterase over extended periods. In in vivo studies, long-term administration of the compound has been associated with improved cognitive functions and memory in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and memory. At higher doses, it can lead to toxic effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes. It undergoes oxidative demethylation and hydroxylation, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid and excreted in the urine. The compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmission.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is actively transported across the blood-brain barrier by specific transporters. Once inside the brain, it accumulates in cholinergic neurons, where it exerts its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The compound also binds to plasma proteins, which affects its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm of cholinergic neurons. The compound is directed to specific compartments within the cell by targeting signals and post-translational modifications. It accumulates in the endoplasmic reticulum and Golgi apparatus, where it interacts with acetylcholinesterase and butyrylcholinesterase. This subcellular localization is crucial for its inhibitory activity and therapeutic effects.
Biological Activity
The compound 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a piperazine ring, a pyridazine moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyridazine and piperazine rings have shown effectiveness against various cancer cell lines. The methoxyphenyl group is believed to enhance the cytotoxic effects by facilitating interactions with cellular targets involved in proliferation and apoptosis pathways.
Case Study:
A study investigating the cytotoxic effects of related compounds demonstrated that modifications in the methoxy group significantly influenced the antiproliferative activity against human cancer cell lines. The compound showed an IC50 value lower than that of standard chemotherapeutics, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar piperazine and pyridazine frameworks have been reported to exhibit antibacterial and antifungal activities.
Research Findings:
In vitro assays revealed that related compounds demonstrated significant antibacterial effects against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 46.9 µg/mL for various bacterial species .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Receptors: Similar compounds have been shown to interact with receptors involved in signaling pathways critical for tumor growth.
- Antimicrobial Mechanisms: The presence of electron-withdrawing groups enhances the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups : MK69’s trifluoromethyl group enhances lipophilicity and bioavailability compared to the target compound’s methoxyphenyl group .
- Synthetic Efficiency : The target compound’s pyridazinyl group may complicate synthesis compared to phenyl-substituted analogs like MK38, which achieve >80% yields under optimized conditions .
Variations in the Butanone Chain
The butanone chain’s substituents influence steric bulk and electronic properties:
Key Findings :
- Aromaticity : Thiophene in MK38 enhances hydrophobic interactions, a feature absent in the target compound’s simpler chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
